![molecular formula C10H11NO4 B045948 Methyl 3-acetamido-2-hydroxybenzoate CAS No. 184151-07-3](/img/structure/B45948.png)
Methyl 3-acetamido-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-Acetamido-3-hydroxybenzoate, also known as N-Acetyl-3-hydroxyanthranilic Acid Methyl Ester or 2-(Acetylamino)-3-hydroxybenzoic Acid Methyl Ester, is an intermediate in the synthesis of metabolites of Bentazon, a selective post-emergence herbicide . It has a molecular weight of 209.2 and a molecular formula of C10H11NO4 .
Molecular Structure Analysis
The molecule contains a total of 26 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also includes 1 six-membered ring, 1 aromatic ester, and 1 aliphatic secondary amide .Physical And Chemical Properties Analysis
Methyl 2-Acetamido-3-hydroxybenzoate is a yellow solid with a melting point of 95-97°C. It is slightly soluble in chloroform and methanol .Scientific Research Applications
- Anti-Inflammatory Properties : Methyl 3-acetamido-2-hydroxybenzoate exhibits anti-inflammatory effects, which could be valuable in drug development for conditions like arthritis or inflammatory disorders .
- Analgesic Potential : Researchers explore its analgesic properties, aiming to develop pain-relieving medications .
- Topical Formulations : Due to its hydroxybenzoate structure, this compound might find use in topical creams or ointments for skin-related conditions .
- Preservative Agent : Methyl 3-acetamido-2-hydroxybenzoate acts as a preservative in cosmetics and personal care products, extending their shelf life .
- Antioxidant Properties : Its antioxidant activity could contribute to protecting skin cells from oxidative stress .
- Building Block : Chemists use this compound as a building block in the synthesis of more complex molecules due to its functional groups and reactivity .
- Chromatography Standards : Methyl 3-acetamido-2-hydroxybenzoate serves as a reference standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses .
- Enzyme Inhibition Studies : Researchers investigate its potential as an enzyme inhibitor, particularly in studies related to metabolic pathways or enzymatic reactions .
- Cell Viability Assays : Its impact on cell viability and proliferation is explored in cell-based assays .
Pharmaceuticals and Drug Development
Cosmetics and Personal Care
Chemical Synthesis and Organic Chemistry
Analytical Chemistry
Biological Research
Food and Flavor Industry
properties
IUPAC Name |
methyl 3-acetamido-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-8-5-3-4-7(9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQERLORSROTTGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetamido-2-hydroxybenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.